molecular formula C20H18N4O2 B2516513 N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954306-23-1

N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2516513
CAS No.: 954306-23-1
M. Wt: 346.39
InChI Key: KUHWXOVCBQHDQA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-acetylphenylhydrazine and cyclopropyl isocyanide in the presence of a suitable catalyst can yield the desired triazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .

Scientific Research Applications

N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole

Uniqueness: N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique triazole ring structure combined with the acetylphenyl and cyclopropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(3-acetylphenyl)-5-cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and enzyme inhibitor. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O2C_{19}H_{20}N_{4}O_{2} with a molecular weight of approximately 344.39 g/mol. The structure features a triazole ring, which is known for its pharmacological significance, combined with an acetophenone moiety and a cyclopropyl group. These structural elements contribute to the compound's unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of 3-acetylphenylhydrazine with cyclopropyl isocyanide under controlled conditions. This reaction can be optimized using advanced catalytic systems to enhance yield and purity .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF-71.93Induction of apoptosis and cell cycle arrest at G2/M phase
EC-97062.50Apoptosis induction
MGC-8032.10Cell cycle disruption

These findings suggest that the compound may trigger both early and late apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that derivatives of triazoles can exhibit inhibitory effects against cholinesterase enzymes (AChE and BuChE), which are relevant in treating neurodegenerative diseases like Alzheimer's . The incorporation of the triazole ring in the structure enhances binding affinity to these enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It effectively halts cell division at the G2/M checkpoint.
  • Enzyme Interaction : The triazole moiety facilitates interactions with various enzymes, enhancing inhibitory effects on cholinesterases.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on MCF-7 Cells : A study showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 1.93 μM), indicating strong anticancer potential .
  • Neuroprotective Effects : Another investigation highlighted its role as a BuChE inhibitor with an IC50 value significantly lower than traditional inhibitors like galantamine .

Properties

IUPAC Name

N-(3-acetylphenyl)-5-cyclopropyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13(25)15-6-5-7-16(12-15)21-20(26)18-19(14-10-11-14)24(23-22-18)17-8-3-2-4-9-17/h2-9,12,14H,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHWXOVCBQHDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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